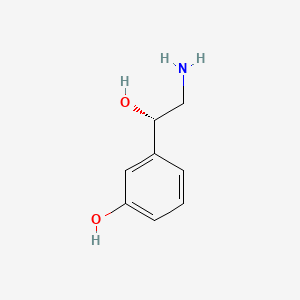

Norfenefrine, (S)-

Description

Overview of (S)-Norfenefrine as a Sympathomimetic Amine

(S)-Norfenefrine is the levorotatory enantiomer of norfenefrine (B1679915), a phenethylamine (B48288) derivative. ontosight.ai As a sympathomimetic amine, it elicits physiological responses similar to those produced by the stimulation of the sympathetic nervous system. cambridge.org These drugs are also referred to as adrenergic drugs because they resemble the action of adrenaline (epinephrine). cambridge.org The primary mechanism of action for many sympathomimetics involves the direct or indirect stimulation of adrenergic receptors, which are key components in numerous physiological processes. cambridge.orgresearchgate.net

Norfenefrine, in a broader sense, is recognized as a selective α1-adrenergic receptor agonist. ontosight.ai This interaction leads to vasoconstriction, which in turn can increase blood pressure. ontosight.aipatsnap.com Research has indicated that the different stereoisomers of norfenefrine, namely (R)- and (S)-norfenefrine, possess distinct pharmacological properties, with the (R)-enantiomer often considered more potent. ontosight.ai

Historical Context of Sympathomimetic Agent Research

The exploration of sympathomimetic agents has a rich history, dating back thousands of years with the use of the Chinese herb Ma-huang (Ephedra). ijbcp.com However, the scientific investigation into these compounds began to formalize much later. A pivotal moment came in 1895 with the description of adrenal extracts. cambridge.org The term "sympathomimetic" was first introduced in 1910 to describe phenylethanolamines. cambridge.org

A significant advancement in the understanding of sympathomimetic action was Ahlquist's subdivision of adrenoceptors into α and β types, based on the varying potencies of different sympathomimetic amines. cambridge.org This was a crucial step that paved the way for more targeted drug development. Further research led to the sub-classification of β-receptors into β1 and β2 subtypes. cambridge.org

The mechanisms by which these drugs exert their effects are varied. Some act directly on α- and β-adrenoceptors, while others have an indirect action, causing the release of norepinephrine (B1679862) from nerve terminals. cambridge.org There are also "mixed-acting" sympathomimetics that utilize both direct and indirect mechanisms. ijbcp.com This historical framework provides the backdrop against which the specific properties and actions of compounds like (S)-Norfenefrine are studied and understood.

Contemporary Research Directions for (S)-Norfenefrine

Modern research continues to explore the nuances of (S)-Norfenefrine and related compounds. One area of focus is the development of novel and more efficient synthetic pathways. For instance, research has been conducted on the synthesis of norfenefrine from renewable resources like cardanol (B1251761), derived from cashew nut shell liquid, presenting a "greener" alternative to traditional methods. rsc.orgsemanticscholar.org

Furthermore, the selective synthesis and separation of enantiomers, such as (S)-Norfenefrine, remain a key area of investigation in pharmaceutical research. mdpi.com The distinct pharmacological activities of different stereoisomers underscore the importance of stereoselective synthesis and analysis.

Another significant avenue of contemporary research involves the development of radiotracers targeting the norepinephrine transporter (NET). researchgate.netnih.gov While not directly focused on (S)-Norfenefrine's therapeutic action, this research is crucial for understanding the broader sympathetic nervous system and the role of transporters like NET in health and disease. These studies often involve derivatives of norepinephrine and other sympathomimetic structures, contributing to a deeper understanding of the molecular interactions at play. researchgate.netnih.gov The ongoing investigation into the pharmacology and toxicology of natural and synthetic sympathomimetics also provides a broader context for the continued study of specific agents like (S)-Norfenefrine. nih.govnih.govresearchgate.net

Structure

3D Structure

Properties

CAS No. |

1420-80-0 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3-[(1S)-2-amino-1-hydroxyethyl]phenol |

InChI |

InChI=1S/C8H11NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5,9H2/t8-/m1/s1 |

InChI Key |

LRCXRAABFLIVAI-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)O)[C@@H](CN)O |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CN)O |

Origin of Product |

United States |

Stereoselective Synthesis and Advanced Chemical Methodologies for S Norfenefrine

Development of Synthetic Pathways for (S)-Norfenefrine

The synthesis of (S)-Norfenefrine, a specific stereoisomer, requires precise control over chemical reactions to achieve the desired enantiopurity. This section details the evolution of synthetic methods, from classical routes for related compounds to modern, sustainable approaches.

Established Synthetic Routes to Substituted Phenethylamine (B48288) Derivatives

Substituted phenethylamines, the chemical class to which norfenefrine (B1679915) belongs, are significant structural motifs in medicinal chemistry. acs.orgwikipedia.org Their synthesis has been a subject of extensive research. Traditional methods often involve multi-step processes. One of the most studied and cost-effective routes involves the reduction of a β-nitrostyrene analogue. beilstein-journals.org This process requires the reduction of both the carbon-carbon double bond and the nitro group to yield the primary amine. beilstein-journals.org This transformation can be achieved through catalytic hydrogenation or with metal hydrides like lithium aluminum hydride. beilstein-journals.org

Other established procedures include the reduction of benzyl (B1604629) cyanide and the reductive amination of phenyl-2-propanone. beilstein-journals.org More recent advancements have focused on developing more modular and efficient methods. For instance, a photoassisted nickel-catalyzed reductive cross-coupling between tosyl-protected alkyl aziridines and commercially available (hetero)aryl iodides has been reported to produce a wide range of β-phenethylamine derivatives under mild conditions. acs.org Another approach involves the stereoselective preparation of related compounds like norephedrine (B3415761) from a prochiral cyclic sulfamidate imine using asymmetric transfer hydrogenation, a method that offers high stereoselectivity under mild conditions. sigmaaldrich.com

Biocatalytic and Chemoenzymatic Approaches for Enantioselective Synthesis

To achieve the high enantioselectivity required for compounds like (S)-Norfenefrine, researchers have increasingly turned to biocatalysis and chemoenzymatic strategies. These methods leverage the inherent stereoselectivity of enzymes to drive reactions toward the desired isomer.

Chemoenzymatic routes often employ enzymes like lipases for kinetic resolution of racemic intermediates. researchgate.net For example, the kinetic resolution of a racemic alcohol using a lipase (B570770) can provide an enantiopure starting material for the synthesis of the target molecule. researchgate.netmdpi.com Imine reductases (IREDs) represent another powerful class of enzymes for asymmetric synthesis. A chemoenzymatic approach using an IRED was successfully developed for the synthesis of (R)-selegiline, demonstrating the potential of this method for producing chiral amines from prochiral ketones. nih.gov The synthesis of norfenefrine itself has been achieved via a hydroxyamination reaction of 3-vinylphenol (B127234) using an iron porphyrin catalyst, which can be considered a chemoenzymatic approach, yielding the product in over 70%. rsc.orgresearchgate.netresearchgate.net

Green Chemistry Principles in (S)-Norfenefrine Production

The principles of green chemistry, which aim to reduce waste and utilize sustainable resources, are increasingly being applied to pharmaceutical synthesis. ispe.orgpfizer.comjocpr.com A notable green synthesis of norfenefrine has been developed starting from cardanol (B1251761), a renewable resource derived from cashew nut shell liquid. rsc.orgresearchgate.net

This pathway involves the conversion of cardanol to 3-vinylphenol through ethenolysis and isomerizing ethenolysis. rsc.orgresearchgate.net The subsequent hydroxyamination of 3-vinylphenol affords norfenefrine. rsc.orgresearchgate.net This route offers significant environmental advantages over traditional syntheses by using a bio-derived precursor and potentially greener solvents like 2-methyl tetrahydrofuran. rsc.orgresearchgate.net The atom economy of this process is favorable, as the side products are commercially valuable and easily separable bio-derived compounds. rsc.orgresearchgate.net Such catalytic approaches are key to reducing the environmental impact of chemical synthesis. rsc.org

Synthesis of Metabolite Reference Standards for Analytical Research

For analytical purposes, such as in anti-doping control, highly pure reference standards of drug metabolites are essential. researchgate.netndtlindia.com Norfenefrine sulfate (B86663), a phase II metabolite of norfenefrine, is a prohibited substance by the World Anti-Doping Agency (WADA). researchgate.netresearchgate.net Efficient synthetic methodologies have been developed to produce norfenefrine sulfate as a highly pure reference material. researchgate.netndtlindia.com

The synthesis involves the reaction of norfenefrine with a sulfating agent. The resulting norfenefrine sulfate is then purified and extensively characterized using various analytical techniques to confirm its identity and assess its purity. researchgate.netndtlindia.comdshs-koeln.de The availability of these certified reference materials is crucial for all WADA-accredited laboratories to ensure the accuracy and reliability of routine anti-doping tests. researchgate.net

Advanced Analytical Techniques for Compound Characterization and Purity Assessment

The unambiguous identification and purity determination of (S)-Norfenefrine and its derivatives rely on a suite of advanced analytical techniques. jocpr.comdergipark.org.tr Spectroscopic and chromatographic methods are central to this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide direct information about the carbon skeleton and the chemical environment of the hydrogen atoms within the molecule. bhu.ac.in

For norfenefrine and its synthesized metabolites like norfenefrine sulfate, ¹H and ¹³C NMR spectra are used to confirm the chemical structure. researchgate.netndtlindia.com The chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectrum provide detailed information about the connectivity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms present in the molecule. chemicalbook.comchemicalbook.comnih.gov

Below are representative, literature-derived NMR data for Norfenefrine Hydrochloride.

Table 1: ¹H NMR Spectral Data for Norfenefrine Hydrochloride

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Specific values vary with solvent and instrument | Aromatic Protons (Ar-H) | ||

| Specific values vary with solvent and instrument | Methine Proton (-CH(OH)-) | ||

| Specific values vary with solvent and instrument | Methylene Protons (-CH₂-NH₂) |

This table is illustrative. Actual spectra can be found in chemical databases. chemicalbook.comnih.gov

Table 2: ¹³C NMR Spectral Data for Norfenefrine Hydrochloride

| Chemical Shift (ppm) | Assignment |

|---|---|

| Specific values vary with solvent and instrument | Aromatic Carbons (Ar-C) |

| Specific values vary with solvent and instrument | Methine Carbon (-CH(OH)-) |

| Specific values vary with solvent and instrument | Methylene Carbon (-CH₂-NH₂) |

This table is illustrative. Actual spectra can be found in chemical databases. chemicalbook.comnih.gov

The combination of these NMR techniques, often alongside mass spectrometry and chromatography, provides the comprehensive characterization required to verify the identity and purity of (S)-Norfenefrine and its related compounds for research and regulatory purposes. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the structural confirmation of (S)-Norfenefrine. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecule and its fragments with high accuracy (typically within 5 ppm), which allows for the unambiguous determination of the elemental composition. mdpi.com This capability is crucial for distinguishing between isomers and confirming the identity of synthesized compounds. nobelprize.org For instance, in the analysis of Norfenefrine sulfate, a phase II metabolite, LC-HRMS confirmed the compound's identity with a mass error of less than 10 ppm. researchgate.net

The primary components of a mass spectrometer include an ion source, a mass analyzer, and a detector. mdpi.com For compounds like Norfenefrine, electrospray ionization (ESI) is a common ionization technique. shimadzu.comnih.gov The high-resolution mass analysis is often achieved using advanced analyzers like Orbitrap or Time-of-Flight (TOF) instruments. mdpi.com

Table 1: HRMS Instrumentation Example

| Component | Specification |

|---|---|

| Mass Spectrometer | Thermo Exactive Plus Orbitrap sepscience.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative shimadzu.com |

| Mass Accuracy | < 5 ppm beilstein-journals.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) combine the separation power of liquid chromatography with the detection specificity of mass spectrometry. mdpi.comresearchgate.net This hyphenated technique is widely used for analyzing complex mixtures and identifying compounds like Norfenefrine in various matrices. mdpi.comedinst.com In a typical LC-MS/MS analysis, the parent ion corresponding to the analyte is selected and fragmented to produce characteristic product ions, a process known as Multiple Reaction Monitoring (MRM), which provides excellent sensitivity and selectivity for quantification. shimadzu.comnih.gov The fragmentation pattern itself provides structural information, helping to elucidate the molecule's structure. longdom.orgajgreenchem.com

Fourier Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

A detailed vibrational spectroscopic study of norepinephrine (B1679862), a closely related molecule to norfenefrine, recorded FT-IR spectra in the 4000-400 cm⁻¹ range. nih.gov The analysis, supported by Density Functional Theory (DFT) calculations, helps in assigning the observed absorption bands to specific molecular vibrations. nih.govresearchgate.net The NIST Chemistry WebBook provides access to a reference IR spectrum for Norfenefrine. libretexts.org

Table 2: Key FT-IR Vibrational Regions for Norfenefrine-like Structures

| Wavenumber Range (cm⁻¹) | Associated Functional Group / Vibration |

|---|---|

| 3500-3200 | O-H (Alcohol, Phenol), N-H (Amine) stretching |

| 3100-3000 | Aromatic C-H stretching |

| 3000-2850 | Aliphatic C-H stretching |

| 1600-1450 | Aromatic C=C ring stretching |

| 1260-1000 | C-O (Alcohol, Phenol) stretching, C-N stretching |

Note: These are general ranges; specific peak positions depend on the molecular environment.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule when it absorbs UV or visible light. msu.eduresearchgate.net It is particularly useful for analyzing compounds with chromophores, such as the aromatic ring in (S)-Norfenefrine. raco.cat The UV-Vis spectrum of norepinephrine shows absorption maxima at approximately 200 nm, 228 nm, and 280 nm. sielc.com These absorptions correspond to π → π* transitions within the phenyl ring. The exact position and intensity of these peaks can be influenced by the pH of the solvent. sielc.comlibretexts.org

Table 3: UV-Vis Absorption Maxima for Norepinephrine (as a proxy for Norfenefrine)

| Wavelength (λmax) | Solvent Condition |

|---|---|

| 200 nm, 228 nm, 280 nm | Acidic mobile phase (pH ≤ 3) sielc.com |

Note: Data is for the closely related compound Norepinephrine.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and quantifying the amount of a specific compound in a mixture. jfda-online.comchromatographyonline.com For pharmaceutical analysis, the goal is to develop a stability-indicating method that can separate the main compound from any impurities, synthetic intermediates, or degradation products. ejgm.co.uk

A typical HPLC system consists of a pump, an injector, a column (the stationary phase), a detector, and a data acquisition system. libretexts.org The choice of stationary and mobile phases is critical for achieving effective separation. libretexts.org For polar compounds like Norfenefrine, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be employed. researchgate.netrasayanjournal.co.in Purity is often assessed by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

Table 4: Example HPLC Method Parameters for Purity Analysis

| Parameter | Specification |

|---|---|

| Column | Reversed-Phase C18, 5 µm, 250 mm x 4.6 mm frontiersin.org |

| Mobile Phase | Isocratic mixture of Water:Methanol:Acetonitrile (e.g., 84:1:15 v/v/v) frontiersin.org |

| Flow Rate | 1.0 mL/min frontiersin.orgnih.gov |

| Detector | UV/PDA (e.g., at 220 nm or 254 nm) frontiersin.orgnih.gov |

| Injection Volume | 10-20 µL frontiersin.orgnih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) uses columns with smaller particle sizes (<2 µm) to achieve faster separations and higher resolution compared to traditional HPLC. researchgate.net When coupled with tandem mass spectrometry (UHPLC-MS/MS), it becomes an exceptionally sensitive and selective tool for quantification, even at very low concentrations (ng/mL or pg/mL). mdpi.commdpi.com

Method validation for quantification is performed according to international guidelines (e.g., ICH), assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comfrontiersin.org For instance, a 2D LC-MS/MS system using a HILIC column has been successfully used for the simultaneous analysis and quantification of norfenefrine and other polar doping agents in urine samples, demonstrating the robustness of the technique. sepscience.comshimadzu.comsepscience.com

Table 5: Typical Validation Parameters for a UHPLC-MS/MS Quantification Method

| Parameter | Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.99 |

| Accuracy | 85-115% of nominal value (80-120% at LOQ) mdpi.com |

| Precision (RSD%) | ≤ 15% (≤ 20% at LOQ) mdpi.com |

| Limit of Quantification (LOQ) | Lowest concentration quantifiable with acceptable accuracy and precision. mdpi.com |

| Specificity | No significant interference at the retention time of the analyte. mdpi.com |

Pharmacological Target Identification and Molecular Mechanisms of S Norfenefrine Action

Adrenergic Receptor Agonism of (S)-Norfenefrine

(S)-Norfenefrine is classified as an α-adrenergic receptor agonist. wikipedia.orgnih.govchemsrc.com This means it binds to and activates adrenergic receptors, which are a class of G protein-coupled receptors that are targets of the catecholamines, particularly norepinephrine (B1679862) and epinephrine. wikipedia.orgguidetopharmacology.org The primary pharmacological action of (S)-Norfenefrine is mediated through its interaction with alpha-1 adrenergic receptors. wikipedia.orgontosight.airesearchgate.net

Selective Activation of Alpha-1 Adrenergic Receptors

(S)-Norfenefrine demonstrates a pronounced selectivity for alpha-1 (α1) adrenergic receptors. wikipedia.orgontosight.ai These receptors are primarily involved in smooth muscle contraction. wikipedia.org The activation of α1-receptors by an agonist like (S)-Norfenefrine initiates a cascade of intracellular events, leading to a physiological response. wikipedia.org There are three subtypes of the α1-adrenergic receptor: α1A, α1B, and α1D. amegroups.cn While norepinephrine has a high affinity for the α1 receptor, the specific interactions of (S)-Norfenefrine with these subtypes are a subject of ongoing research. wikipedia.org

Downstream Intracellular Signaling Cascades

The binding of (S)-Norfenefrine to α1-adrenergic receptors triggers a well-defined signaling pathway within the cell. This cascade is crucial for the ultimate physiological effects of the compound.

Alpha-1 adrenergic receptors are coupled to the Gq class of heterotrimeric G proteins. wikipedia.orgamegroups.cnnih.gov When (S)-Norfenefrine binds to the receptor, it induces a conformational change that activates the associated Gq protein. wikipedia.org This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G protein (Gαq). biomolther.org

The activated Gαq subunit, in turn, stimulates the membrane-bound enzyme phospholipase C (PLC). wikipedia.orgnih.govnews-medical.net PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane. news-medical.netreactome.orgelifesciences.org

The hydrolysis of PIP2 results in the formation of two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). news-medical.netreactome.orgelifesciences.orgresearchgate.net IP3 is a water-soluble molecule that diffuses into the cytoplasm, while the lipid-soluble DAG remains in the plasma membrane. reactome.org

IP3 binds to specific receptors on the membrane of the endoplasmic reticulum, which functions as an intracellular calcium store. wikipedia.orgreactome.org This binding triggers the release of calcium ions (Ca2+) from the endoplasmic reticulum into the cytosol, leading to a rapid increase in the intracellular calcium concentration. ics.orgnih.gov This elevation in cytosolic calcium is a key event that mediates many of the cellular responses to α1-adrenergic receptor stimulation, including smooth muscle contraction. nih.govnih.gov

| Receptor/Molecule | Class/Type | Primary Function in the Pathway |

| (S)-Norfenefrine | Adrenergic Agonist | Initiates the signaling cascade by binding to α1-adrenergic receptors. wikipedia.orgnih.gov |

| Alpha-1 Adrenergic Receptor | G Protein-Coupled Receptor | Binds (S)-Norfenefrine and activates the Gq protein. wikipedia.orgnih.gov |

| Gq Protein | Heterotrimeric G Protein | Couples to the receptor and, when activated, stimulates Phospholipase C. wikipedia.orgbiomolther.org |

| Phospholipase C (PLC) | Enzyme (Phospholipase) | Hydrolyzes PIP2 into IP3 and DAG. wikipedia.orgnews-medical.net |

| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Phospholipid | Substrate for PLC, its hydrolysis generates second messengers. reactome.orgelifesciences.org |

| Inositol 1,4,5-trisphosphate (IP3) | Second Messenger | Diffuses through the cytosol to release calcium from intracellular stores. reactome.orgresearchgate.net |

| Diacylglycerol (DAG) | Second Messenger | Remains in the membrane and can activate other signaling molecules like Protein Kinase C. news-medical.netreactome.org |

| Calcium Ions (Ca2+) | Second Messenger | Released into the cytosol, leading to various cellular responses like muscle contraction. ics.orgnih.gov |

Neurotransmitter Transporter Interactions and Modulation

The Norepinephrine Transporter (NET), a member of the solute carrier 6 (SLC6) family, is a presynaptic protein that mediates the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signal. nih.govresearchgate.net This transporter is a known target for various drugs, including antidepressants and psychostimulants, which inhibit its function to increase the extracellular concentration of norepinephrine. nih.govfrontiersin.org

Research has identified Norfenefrine (B1679915) as an inhibitor of the Norepinephrine Transporter. nih.gov In a study utilizing virtual ligand screening followed by experimental validation, Norfenefrine was assessed for its ability to inhibit the uptake of [3H]norepinephrine by NET. The findings demonstrated that Norfenefrine interacts with NET, potentially contributing to an elevation in synaptic norepinephrine levels. nih.gov This interaction is a secondary mechanism to its primary α1-adrenergic agonism. nih.gov

Experimental data from these studies showed a measurable inhibition of NET activity. At a concentration of 100 μM, Norfenefrine reduced the substrate uptake by NET to 58% of the uninhibited control. nih.govCurrent time information in Bangalore, IN. This indicates a direct binding interaction, positioning Norfenefrine as a modulator of NET function. nih.gov

| Compound | Concentration (μM) | Remaining NET Substrate Uptake (%) | Reference |

|---|---|---|---|

| Norfenefrine | 100 | 58% | nih.govCurrent time information in Bangalore, IN. |

| Tranylcypromine | 10 | 25% | Current time information in Bangalore, IN. |

| Levonordefrin | 10 | 68% | Current time information in Bangalore, IN. |

| Adrenalone | 100 | 99% | Current time information in Bangalore, IN. |

| Octopamine (B1677172) | 100 | 70% | Current time information in Bangalore, IN. |

The Vesicular Monoamine Transporter (VMAT) is a protein located on the membrane of synaptic vesicles responsible for transporting monoamines, such as norepinephrine, from the cytoplasm into the vesicles for storage and subsequent release. researchgate.net This process is crucial for maintaining a ready pool of neurotransmitters for synaptic transmission. frontiersin.org VMAT2 is the isoform primarily expressed in the central nervous system. researchgate.net

While direct studies on (S)-Norfenefrine's interaction with VMAT are limited, evidence from closely related analogues strongly suggests it acts as a VMAT substrate. For instance, synthetic substrates like amphetamines are known to be transported into synaptic vesicles via VMATs. researchgate.net Furthermore, a radiolabeled derivative of meta-octopamine, N-11C-guanyl-(-)-meta-octopamine (¹¹C-GMO), has been shown to be actively transported and trapped within storage vesicles. wikipedia.orgacs.org This vesicular storage is mediated by VMAT2. acs.org This implies that the parent compound, (S)-Norfenefrine, is also recognized and transported by VMAT2, allowing it to be packaged into synaptic vesicles alongside endogenous norepinephrine.

The interaction between ligands and the Norepinephrine Transporter (NET) is a dynamic process governed by specific structural features of both the protein and the ligand. NET, like other monoamine transporters, consists of 12 transmembrane domains (TMs). frontiersin.org The primary substrate and inhibitor binding site, known as the S1 site, is located deep within the protein, between TMs 1, 3, 6, and 8. researchgate.netfrontiersin.org

The binding of phenethylamine-type ligands like (S)-Norfenefrine is critically dependent on an ionic interaction between the ligand's protonated amine group and the side chain of a highly conserved aspartate residue in TM1 (Asp75 in human NET). nih.govfrontiersin.org The aromatic ring of the ligand engages in hydrophobic and aromatic interactions with key phenylalanine and tyrosine residues within the binding pocket, such as Phe72, Tyr152, and Phe317. nih.govfrontiersin.org The transport of the substrate is an intricate process coupled with the co-transport of sodium (Na+) and chloride (Cl−) ions, which drives the conformational changes necessary for moving the ligand from the extracellular space into the cell. researchgate.netfrontiersin.orgfrontiersin.org Although a precise cryo-EM structure of (S)-Norfenefrine bound to NET has not been published, its binding mode can be inferred from its structural similarity to norepinephrine and the known architecture of the NET binding site. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies of (S)-Norfenefrine Analogues

The exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry, providing insights into how specific structural modifications of a lead compound influence its biological activity.

While extensive SAR studies focusing specifically on the NET or VMAT activity of (S)-Norfenefrine analogues are not widely available, research into related arylethanolamine derivatives provides valuable insights. A study focused on the synthesis and α-adrenergic stimulant activity of nineteen analogues related to norepinephrine, Norfenefrine (norphenylephrine), and its isomer octopamine offers relevant SAR data. nih.gov

The study explored how substituting the phenyl ring of Norfenefrine (a meta-hydroxylated compound) and octopamine (a para-hydroxylated compound) alters their activity. nih.gov Key findings include:

Detrimental Para-Substitutions on Norfenefrine: When various chemical groups (isopropyl, cyclohexyl, fluoro) were introduced at the para-position of the Norfenefrine scaffold, the resulting effects on α-adrenergic activity were consistently detrimental. nih.gov

Beneficial Meta-Substitutions on Octopamine: In contrast, introducing the same groups (isopropyl, cyclohexyl, fluoro) at the meta-position of the octopamine scaffold resulted in an improvement in receptor affinity by three, five, and six times, respectively. nih.gov

Potent Analogue: The most active compound synthesized in the study was alpha-(aminomethyl)(4-fluoro-3-hydroxyphenyl)methanol, which is a fluoro-substituted derivative of Norfenefrine. This compound demonstrated the same intrinsic activity as norepinephrine, although with approximately one-hundredth of its affinity. nih.gov

These findings underscore the sensitivity of the phenylethanolamine scaffold to positional changes of its substituents, which significantly impacts receptor interaction.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of compounds to their biological activity. frontiersin.orgsid.ir This method is pivotal for predicting the activity of novel compounds, thereby optimizing the drug discovery process. frontiersin.org A typical QSAR study involves calculating molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a series of compounds and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. frontiersin.orgnih.gov

To date, specific QSAR models for predicting the efficacy and affinity of (S)-Norfenefrine analogues at the Norepinephrine Transporter (NET) or Vesicular Monoamine Transporter (VMAT) have not been extensively reported in the scientific literature. However, the principles of QSAR could be readily applied to this class of compounds. Such a study would involve:

Synthesizing a library of (S)-Norfenefrine derivatives with systematic structural modifications.

Experimentally determining their binding affinities (Ki) or inhibitory concentrations (IC50) at NET and VMAT.

Calculating a wide range of molecular descriptors for each analogue.

Developing and validating a statistical model to correlate the descriptors with the observed biological activity.

A successful QSAR model could then be used to predict the transporter activity of virtual or yet-to-be-synthesized derivatives, guiding the rational design of new analogues with enhanced potency or selectivity.

Metabolic Pathways and Enzymatic Biotransformation of S Norfenefrine in Biological Systems

Monoamine Oxidase (MAO) Mediated Deamination

The primary pathway for the catabolism of (S)-Norfenefrine is oxidative deamination, a reaction catalyzed by the monoamine oxidase (MAO) family of enzymes. nih.govfiveable.me This process involves the removal of the amine group, leading to the formation of an unstable aldehyde intermediate, which is subsequently oxidized to a carboxylic acid. sigmaaldrich.com

Substrate Specificity for MAO-A and MAO-B Isoforms

(S)-Norfenefrine, as a phenethylamine (B48288) derivative, is a substrate for monoamine oxidase enzymes. There are two main isoforms of this enzyme, MAO-A and MAO-B, which exhibit different substrate specificities and are encoded by separate genes. nih.govwikipedia.org MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine (B1679862), while MAO-B shows higher affinity for phenylethylamine. nih.govmdpi.comwikipedia.org Both isoforms are capable of metabolizing dopamine. nih.gov

Phenylephrine, the N-methylated derivative of norfenefrine (B1679915), is known to be metabolized by both MAO-A and MAO-B. wikipedia.org For norepinephrine, a structurally similar endogenous catecholamine, MAO-A is the primary enzyme responsible for its degradation in the brain and peripheral tissues. mdpi.comnih.gov Given the structural similarities, (S)-Norfenefrine is effectively metabolized by the MAO system, with evidence pointing towards activity with both isoforms.

Oxidative Degradation Products

The oxidative deamination of (S)-Norfenefrine by MAO results in the formation of an aldehyde intermediate, 3-hydroxy-phenylglycolaldehyde. This reactive aldehyde is then rapidly oxidized by aldehyde dehydrogenase to its corresponding carboxylic acid. sigmaaldrich.com The primary and major oxidative degradation product identified in metabolic studies of norfenefrine is m-hydroxymandelic acid (3-hydroxy-mandelic acid). smolecule.comwikipedia.orgiiab.medbpedia.org This metabolite is pharmacologically inactive and is excreted in the urine. wikipedia.org The generation of hydrogen peroxide is also a byproduct of the MAO-catalyzed reaction. nih.govwjgnet.com

Catechol-O-Methyltransferase (COMT) Mediated Methylation

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic pathway of catecholamines like dopamine, epinephrine, and norepinephrine. wikipedia.orgtaylorandfrancis.comsalimetrics.com This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups of a catechol structure. wikipedia.org A catechol is defined by the presence of two hydroxyl groups on adjacent carbons of a benzene (B151609) ring (a 1,2-dihydroxybenzene structure).

(S)-Norfenefrine, with its chemical structure of 3-(2-amino-1-hydroxyethyl)phenol, possesses a single hydroxyl group on the phenyl ring at the meta-position and is therefore not a catechol. wikipedia.org Consequently, it is not a substrate for COMT. This is supported by studies on the closely related compound phenylephrine, which also lacks the catechol structure and is not metabolized by COMT. wikipedia.org The inability of COMT to act on norfenefrine distinguishes its metabolic profile from that of endogenous catecholamines like norepinephrine.

Conjugation Reactions: Sulfation and Glucuronidation

Following or in parallel with Phase I metabolism, (S)-Norfenefrine undergoes Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules to the parent drug or its metabolites, which significantly increases their water solubility and facilitates renal excretion. nottingham.ac.uklongdom.orgdrughunter.com For (S)-Norfenefrine, the primary conjugation pathways are sulfation and glucuronidation.

A study involving orally administered radiolabeled norfenefrine demonstrated that over 90% of the dose was excreted in the urine within 24 hours. nih.gov A significant portion of this, more than 50% of the total dose, was identified as conjugated norfenefrine. nih.gov This indicates that conjugation is a major route of elimination. The study also highlighted the gut wall as a primary site for this "first-pass" conjugation process. nih.gov

Sulfation: The formation of norfenefrine sulfate (B86663) is a confirmed metabolic pathway. researchgate.netndtlindia.com This reaction is catalyzed by sulfotransferase (SULT) enzymes. The resulting sulfate conjugate is highly water-soluble and readily eliminated. researchgate.net Norfenefrine sulfate has been synthesized as a reference material for use in anti-doping analyses, confirming its presence as a metabolite in biological fluids. ndtlindia.comkisti.re.kr

Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, involves the covalent addition of a glucuronic acid moiety to the drug molecule. wikipedia.orgcriver.comnumberanalytics.com While less directly documented for norfenefrine itself compared to sulfation, glucuronidation is a common pathway for phenolic compounds and is a known metabolic route for the related compound phenylephrine. wikipedia.org The "conjugated norfenefrine" identified in metabolic studies likely consists of both glucuronide and sulfate conjugates. nih.govsigmaaldrich.com Studies on similar compounds suggest that the relative contribution of sulfation versus glucuronidation can vary. researchgate.net

Identification and Characterization of (S)-Norfenefrine Metabolites

The principal metabolites of (S)-Norfenefrine that have been identified and characterized in biological fluids such as urine are the products of both Phase I and Phase II metabolism.

The major Phase I metabolite is m-hydroxymandelic acid . wikipedia.orgdbpedia.org This product of oxidative deamination is considered an end-point metabolite of the MAO pathway.

The major Phase II metabolites are conjugates of the parent compound. Specifically, norfenefrine sulfate has been clearly identified. researchgate.netndtlindia.comNorfenefrine glucuronide is also presumed to be a significant conjugate. wikipedia.orgnih.gov A key human study found that after an oral dose, conjugated norfenefrine accounted for the largest fraction of the drug excreted in urine, far exceeding the amount of unchanged drug. nih.gov

The table below summarizes the identified metabolites and the metabolic pathways involved.

| Metabolite Name | Parent Pathway | Enzyme(s) Involved |

| m-Hydroxymandelic acid | Phase I: Oxidative Deamination | Monoamine Oxidase (MAO), Aldehyde Dehydrogenase |

| (S)-Norfenefrine sulfate | Phase II: Conjugation | Sulfotransferase (SULT) |

| (S)-Norfenefrine glucuronide | Phase II: Conjugation | UDP-glucuronosyltransferase (UGT) |

Computational Chemistry and Molecular Modeling in S Norfenefrine Research

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of (S)-Norfenefrine, docking simulations are primarily used to predict its binding mode within the active sites of its target receptors, predominantly the adrenergic receptors. patsnap.com

The process involves preparing the 3D structures of both the ligand, (S)-Norfenefrine, and the receptor, typically a homology model or a crystal structure of an adrenergic receptor. mdpi.com Using sophisticated algorithms, the software then samples a large number of possible conformations and orientations of the ligand within the receptor's binding pocket. These poses are then scored based on a function that estimates the binding affinity, with the lowest energy poses representing the most likely binding modes. semanticscholar.org

Below is a table summarizing typical interactions predicted by molecular docking for sympathomimetic amines at adrenergic receptors.

| Interacting Ligand Group | Receptor Residue (Example) | Type of Interaction |

| Protonated Amine | Aspartate (Asp) | Ionic Bond / Salt Bridge |

| Beta-hydroxyl group | Asparagine (Asn) | Hydrogen Bond |

| Phenyl Ring Hydroxyls | Serine (Ser) | Hydrogen Bond |

| Phenyl Ring | Phenylalanine (Phe) | π-π Stacking / Hydrophobic |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. scienceopen.com MD simulations apply Newton's equations of motion to a system of atoms and molecules, allowing researchers to observe conformational changes and study the stability of ligand-receptor complexes in a simulated physiological environment. mdpi.com

MD simulations are crucial for understanding the conformational dynamics of both (S)-Norfenefrine and its target receptor upon binding. The binding of an agonist like (S)-Norfenefrine is known to induce specific conformational changes in G-protein-coupled receptors (GPCRs), such as adrenergic receptors, which lead to receptor activation. nih.gov

Simulations can reveal how the initial binding pose, predicted by docking, evolves over time. They can show the stability of key hydrogen bonds and ionic interactions, and how the ligand and receptor mutually adapt their conformations to achieve an optimal fit. mdpi.com For GPCRs, a key activation event involves an outward movement of the cytoplasmic end of transmembrane helix 6. MD simulations can track this movement and other subtle changes in the receptor structure that are triggered by the binding of (S)-Norfenefrine. nih.gov These dynamic insights are critical for understanding how different ligands can elicit varied downstream signaling responses, a concept known as biased agonism. nih.gov Furthermore, MD simulations can help identify allosteric sites—locations on the receptor distant from the primary binding site where molecular interactions can still influence receptor function. ucsf.edu

The ability of a drug to cross biological membranes is a key pharmacokinetic property. MD simulations can be employed to investigate the passive permeation of small molecules like (S)-Norfenefrine across a lipid bilayer. nih.gov In these simulations, a model of a cell membrane is constructed, and the drug molecule is placed in the surrounding aqueous environment.

By applying enhanced sampling techniques, the simulation can capture the rare event of the molecule moving from the water phase, partitioning into the lipid bilayer, and eventually crossing to the other side. nih.gov From these simulations, a potential of mean force (PMF) profile can be calculated. The PMF describes the free energy of the molecule as a function of its position relative to the membrane center, revealing the energy barriers it must overcome to permeate the membrane. nih.gov This information is invaluable for predicting the oral bioavailability and central nervous system penetration of a drug candidate.

Advanced Computational Methods: Quantum Mechanical (QM) and Coarse-Grained (CG) Simulations

To address the limitations of classical MD, more advanced computational methods are employed.

Quantum Mechanical (QM) Methods: These methods are based on the principles of quantum mechanics and provide a highly accurate description of electronic structure. nih.gov For (S)-Norfenefrine, QM calculations can be used to determine properties like partial atomic charges, molecular orbital energies (HOMO/LUMO), and the geometry of different conformers. chemrxiv.org This information is often used to parameterize the force fields used in classical MD simulations, thereby increasing their accuracy. QM studies on related compounds have been used to analyze the preferred conformations of the ethanolamine (B43304) side chain, which is believed to be crucial for physiological activity. nih.gov

Coarse-Grained (CG) Simulations: While all-atom MD simulations provide detailed information, they are computationally expensive and limited to relatively short timescales. Coarse-grained simulations address this by grouping multiple atoms into single "beads". mdpi.comarxiv.org This simplification reduces the number of particles in the system, allowing for simulations of much larger systems (e.g., a receptor embedded in a large patch of membrane with surrounding solvent) and over longer timescales (microseconds to milliseconds). nih.govnih.gov CG simulations are particularly useful for studying large-scale conformational changes, protein-protein interactions, and the self-assembly of biological membranes, processes that are often beyond the reach of all-atom simulations. mdpi.comnih.gov

Application of Computational Fluid Dynamics (CFD) and Dissipative Particle Dynamics (DPD) in Biological Systems

While less commonly applied to single-molecule studies, CFD and DPD are powerful methods for simulating fluid and complex fluid systems, respectively, with growing applications in biology and pharmacology.

Computational Fluid Dynamics (CFD): CFD uses numerical methods to solve and analyze problems that involve fluid flows. ucc.ie In a biological context, CFD can be used to model blood flow in arteries, airflow in the respiratory tract, or the fluid dynamics within a bioreactor used for drug manufacturing. researchgate.netnih.gov For drug delivery, CFD can simulate the transport and deposition of aerosolized drugs in the lungs, helping to optimize inhaler design. nih.govnih.gov While not directly simulating (S)-Norfenefrine binding, CFD provides the macroscopic context for how a drug might be transported to its site of action. pharmafeatures.com

Dissipative Particle Dynamics (DPD): DPD is a mesoscopic simulation method that bridges the gap between the microscopic scale of MD and the macroscopic scale of CFD. github.io Like CG-MD, DPD groups atoms into beads, but it uses a different set of equations to govern their interactions, which correctly captures hydrodynamic behavior. github.ionih.gov This makes DPD particularly well-suited for studying complex biological systems like cell membrane fusion and fission, vesicle formation, and the behavior of biological tissues under stress. nih.govresearchgate.net It allows for the simulation of processes at length and time scales that are inaccessible to traditional MD, providing insights into the collective behavior of molecules in complex biological environments. researchgate.net

In Silico Approaches for Pharmacological Target Deconvolution and Pathway Analysis

While the primary targets of (S)-Norfenefrine are adrenergic receptors, many drugs exhibit polypharmacology, meaning they interact with multiple targets. nih.gov In silico target deconvolution aims to identify these additional, or "off-target," interactions, which can be responsible for both therapeutic effects and adverse side effects.

This process often involves screening the drug molecule against a large database of known protein structures using reverse docking. nih.gov Hits from this virtual screen can then be prioritized for experimental validation. Another approach uses machine learning and knowledge graphs, which integrate vast amounts of data on compound-protein interactions and compound-phenotype associations to predict novel targets. researchgate.netresearchgate.net

Preclinical Mechanistic Investigations of S Norfenefrine in Non Human Biological Systems

In Vitro Pharmacological Characterization and Functional Assays

In vitro studies are essential for characterizing the direct interaction of a compound with its molecular targets in a controlled environment, free from the systemic complexities of a whole organism.

Receptor Binding Kinetics in Isolated Tissue Preparations

(S)-Norfenefrine is characterized primarily as an α-adrenergic receptor agonist, with a predominant action on the α1 subtype. wikipedia.org While specific binding affinity (Ki) and dissociation constant (Kd) values for the (S)-enantiomer are not extensively documented in publicly available literature, its functional agonism implies direct interaction with these receptors.

The binding mechanism for adrenergic agonists involves interactions with specific amino acid residues within the transmembrane domains of the receptor. For norepinephrine (B1679862), a closely related catecholamine, binding to α- and β-adrenergic receptors has been extensively studied. nih.gov It is understood that norepinephrine's affinity is determined by both its association rate (on-rate) and dissociation rate (off-rate). nih.gov For instance, norepinephrine exhibits a higher affinity for β1-adrenergic receptors over β2-adrenergic receptors, a difference attributed primarily to a faster association rate for the β1 subtype. nih.gov By analogy, the binding kinetics of (S)-Norfenefrine at α1-adrenergic receptors would be characterized by its own specific on- and off-rates, which dictate its affinity and the duration of receptor occupancy. Functional studies in isolated tissues, such as vascular smooth muscle preparations, confirm that norfenefrine (B1679915) elicits contractile responses, consistent with its role as an α1-adrenergic agonist. wikipedia.org

Cellular Signaling Pathway Analysis in Cell Lines

The mechanism of action for (S)-Norfenefrine at the cellular level follows the well-established signaling cascade associated with α1-adrenergic receptor activation. This pathway is initiated by the binding of the agonist to the receptor, which is a G-protein coupled receptor (GPCR). nih.govyoutube.com

Activation of the α1-adrenergic receptor by an agonist like norfenefrine leads to the coupling and activation of a specific heterotrimeric G-protein, Gq. nih.govyoutube.com The activated Gαq subunit, in turn, stimulates the membrane-bound enzyme Phospholipase C (PLC). nih.govnih.gov PLC catalyzes the hydrolysis of a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two distinct second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov

Each of these second messengers initiates a subsequent cascade of events:

IP3: This soluble molecule diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, which function as ligand-gated calcium channels. This binding triggers the release of stored calcium (Ca2+) into the cytoplasm, leading to a rapid increase in the intracellular calcium concentration. nih.gov

DAG: This lipid molecule remains in the plasma membrane where it, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). nih.gov

The elevation of intracellular calcium and the activation of PKC lead to the phosphorylation of various downstream target proteins, culminating in a physiological response characteristic of the specific cell type, such as smooth muscle contraction. youtube.com

| Step | Molecule/Process | Function/Action | Reference |

|---|---|---|---|

| 1 | (S)-Norfenefrine Binding | Binds to and activates the α1-adrenergic receptor. | wikipedia.org |

| 2 | Gq Protein Activation | The receptor-agonist complex activates the associated Gq protein. | nih.govyoutube.com |

| 3 | Phospholipase C (PLC) Stimulation | The activated Gαq subunit stimulates PLC. | nih.gov |

| 4 | PIP2 Hydrolysis | PLC cleaves PIP2 into IP3 and DAG. | nih.govnih.gov |

| 5 | Second Messenger Action (IP3) | IP3 binds to receptors on the endoplasmic reticulum, releasing stored Ca2+. | nih.gov |

| 6 | Second Messenger Action (DAG) | DAG, along with Ca2+, activates Protein Kinase C (PKC). | nih.gov |

| 7 | Cellular Response | Increased intracellular Ca2+ and PKC activation lead to downstream effects like smooth muscle contraction. | youtube.com |

In Vivo Mechanistic Studies in Animal Models

In vivo studies in animal models are critical for understanding how the molecular and cellular actions of a compound translate into systemic physiological effects.

Assessment of Neurohumoral Axis Modulation

The neurohumoral axis, particularly the sympathetic nervous system, is the primary domain of action for (S)-Norfenefrine. As a sympathomimetic, it mimics the effects of endogenous norepinephrine, the principal neurotransmitter of the sympathetic nervous system. nih.govnih.gov The sympathetic nervous system regulates cardiovascular function, among other processes, through the release of norepinephrine, which acts on adrenergic receptors on target organs. nih.gov

Administration of an exogenous adrenergic agonist like norfenefrine directly stimulates these postsynaptic receptors, bypassing the need for endogenous norepinephrine release from sympathetic nerve terminals. youtube.com This leads to physiological responses characteristic of sympathetic activation, such as vasoconstriction. nih.gov Furthermore, the neurohumoral system involves feedback mechanisms. For example, norepinephrine can act on presynaptic α2-adrenergic receptors to inhibit its own further release. nih.gov While direct studies on norfenefrine's specific modulation of these feedback loops are scarce, its action as an agonist would introduce a signal into this finely regulated system, leading to both direct postsynaptic effects and potential indirect alterations in sympathetic outflow via central and peripheral feedback pathways.

Radioligand Imaging Studies (e.g., Positron Emission Tomography, Single-Photon Emission Computed Tomography) for Transporter and Receptor Mapping

Radioligand imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), are powerful non-invasive methods used to visualize and quantify the distribution of receptors or transporters in living organisms. rsc.orgnih.gov This is achieved by administering a molecule of interest that has been labeled with a positron-emitting or gamma-emitting radionuclide. nih.govmdpi.com

Currently, there is no available scientific literature documenting the development or use of radiolabeled (S)-Norfenefrine for PET or SPECT imaging. Such a study would involve synthesizing [11C]-(S)-Norfenefrine or [18F]-(S)-Norfenefrine and administering it to an animal model. The subsequent imaging would, in principle, allow for the mapping and quantification of α1-adrenergic receptors in the brain and peripheral organs, providing insights into receptor density in various physiological and pathological states. While numerous radioligands have been developed for other components of the adrenergic system, such as the norepinephrine transporter, specific imaging agents based on the (S)-Norfenefrine structure have not been reported. rsc.org

Organ-Specific Responses and Systemic Regulatory Mechanisms in Animal Models

The systemic effects of α1-adrenergic agonism are most prominently observed in the cardiovascular system. While specific in vivo studies detailing the organ-specific responses to (S)-Norfenefrine are limited, extensive research on the prototypical adrenergic agonist norepinephrine in various animal models provides a clear picture of the expected effects.

In anesthetized rats, norepinephrine produces a dose-dependent increase in mean arterial blood pressure. nih.gov This pressor response is primarily driven by an increase in cardiac output, while total peripheral resistance may remain unchanged due to a balance between α-receptor-mediated vasoconstriction and β-receptor-mediated vasodilation. nih.gov However, following β-receptor blockade, the pressor response to norepinephrine is enhanced and becomes mainly attributable to an increase in total peripheral resistance, unmasking the potent α-adrenergic vasoconstrictor effect. nih.gov

Studies in other animal models, such as healthy isoflurane-anesthetized New Zealand White rabbits, also demonstrate that norepinephrine administration significantly increases systolic, mean, and diastolic arterial blood pressures. nih.gov In this model, the pressor effect was achieved without a change in cardiac output, indicating that the primary mechanism was an increase in systemic vascular resistance. nih.gov High doses led to a decrease in heart rate, likely due to the baroreceptor reflex responding to the sharp increase in blood pressure. nih.gov

These findings in animal models illustrate the potent vasoconstrictive and pressor effects mediated by adrenergic receptor stimulation, which are the principal systemic responses expected from (S)-Norfenefrine administration.

| Animal Model | Compound | Observed Cardiovascular Responses | Reference |

|---|---|---|---|

| Anesthetized Rat | Norepinephrine | Dose-dependent increase in mean arterial blood pressure, primarily due to increased cardiac output. | nih.gov |

| Anesthetized Rat (with β-blockade) | Norepinephrine | Enhanced pressor response, primarily due to increased total peripheral resistance. | nih.gov |

| Anesthetized Rabbit | Norepinephrine | Significant increases in systolic, mean, and diastolic arterial pressure with no change in cardiac output. | nih.gov |

| Anesthetized Rabbit (high dose) | Norepinephrine | Decreased heart rate and increased stroke volume. | nih.gov |

Comparative Pharmacology and Cross-Species Analysis of (S)-Norfenefrine Effects

The preclinical evaluation of (S)-Norfenefrine, a sympathomimetic agent, in non-human biological systems reveals notable variations in pharmacological responses across different species. These differences are largely attributable to species-specific variations in adrenergic receptor density, distribution, and function, as well as potential differences in drug metabolism. This section provides a comparative analysis of the pharmacological effects of (S)-Norfenefrine and related alpha-adrenergic agonists in commonly used preclinical animal models, including rats, dogs, and rabbits.

Adrenergic Receptor Distribution and Function: A Cross-Species Perspective

The physiological effects of (S)-Norfenefrine are primarily mediated through its interaction with adrenergic receptors, particularly alpha-1 adrenergic receptors, leading to vasoconstriction and an increase in blood pressure. wikipedia.org However, the density and subtype distribution of these receptors can vary significantly among species, leading to different pharmacological outcomes.

Studies have shown marked differences in myocardial adrenergic receptor numbers between canine, rabbit, and rat hearts. nih.gov Specifically, canine myocardium has a significantly lower number of alpha-1 adrenergic receptors compared to rabbit and rat myocardium. nih.gov Conversely, the density of beta-adrenergic receptors is higher in dogs than in rats and rabbits. nih.gov These differences in receptor density are a key determinant of the physiological responsiveness to alpha-adrenergic agonists. For instance, rats exhibit a much greater increase in left ventricular pressure in response to the alpha-1 adrenergic agonist phenylephrine compared to dogs, calves, and baboons, a finding that correlates with the higher density of alpha-1 adrenergic receptors in the rat heart. nih.gov

While there can be significant sequence differences in alpha-1 adrenergic receptors between humans and other species, the ligand selectivity is often comparable. drugbank.com However, even minor differences can be important for drug classification and effect. drugbank.com The binding and affinity of ligands for alpha-1 adrenergic receptor subtypes are generally similar between humans, mice, and rats, suggesting a conservation of pharmacological behavior in this regard. frontiersin.org

The distribution of beta-adrenoceptor subtypes also shows significant species-specific variations. For example, in the urinary bladder, relaxation induced by adrenoceptor agonists is thought to be mediated mainly by beta2-adrenoceptors in rabbits, both beta2- and beta3-adrenoceptors in rats, and primarily via beta3-adrenoceptors in dogs. nih.gov

| Receptor Type | Rat | Dog | Rabbit | Key Findings |

| Alpha-1 Adrenergic Receptor Density (Myocardium) | High (73 +/- 5 fmol/mg) nih.gov | Low (10 +/- 3 fmol/mg) nih.gov | High nih.gov | Rats have the highest density, correlating with a greater physiological response to alpha-1 agonists. nih.gov |

| Beta Adrenergic Receptor Density (Myocardium) | Lower than dog nih.gov | High nih.gov | Lower than dog nih.gov | Canine myocardium has a comparatively higher number of beta-adrenergic receptors. nih.gov |

| Beta Adrenergic Subtypes (Bladder) | Beta-2 and Beta-3 nih.gov | Primarily Beta-3 nih.gov | Primarily Beta-2 nih.gov | Demonstrates significant species differences in the distribution of beta-adrenoceptor subtypes in smooth muscle. nih.gov |

Cardiovascular Effects: A Comparative Overview

The cardiovascular effects of alpha-adrenergic agonists like (S)-Norfenefrine are a primary focus of preclinical investigation. Due to the limited availability of direct comparative studies on (S)-Norfenefrine, data from studies on the closely related endogenous catecholamine, norepinephrine, are often used to infer potential species-specific responses.

In Dogs: In isoflurane-anesthetized dogs, norepinephrine infusion increases mean arterial pressure primarily by increasing cardiac output. nih.gov At lower doses, this is achieved through an increase in stroke volume, while at higher doses, an increase in heart rate also contributes. nih.gov Unlike in rats, systemic vascular resistance does not significantly change. nih.gov Studies on isolated canine vascular smooth muscle have demonstrated that norepinephrine induces contraction, and this responsiveness can be altered in pathological states like congestive heart failure. nih.gov

In Rabbits: In isoflurane-anesthetized New Zealand White rabbits, norepinephrine infusion effectively treats hypotension by significantly increasing systolic, mean, and diastolic arterial blood pressures. nih.gov This pressor effect occurs without a significant change in cardiac output. nih.gov At higher doses, a decrease in heart rate and an increase in stroke volume are observed. nih.gov Norepinephrine has also been shown to induce contractions in isolated rabbit mesenteric arteries and proximal urethra smooth muscles. nih.govnih.gov

| Parameter | Rat | Dog | Rabbit | Comparative Insights |

| Mean Arterial Pressure | Increased (dose-dependent) nih.gov | Increased (dose-dependent) nih.gov | Increased (at medium and high doses) nih.gov | All species show a pressor response, but the underlying mechanisms may differ. |

| Cardiac Output | Increased (primary driver of increased MABP) nih.gov | Increased (primary driver of increased MABP) nih.gov | No significant change nih.gov | The contribution of cardiac output to the pressor effect appears to be more prominent in rats and dogs compared to rabbits. |

| Total Peripheral/Systemic Vascular Resistance | Unchanged nih.gov | No significant change nih.gov | Not explicitly stated, but inferred to increase | The direct vasoconstrictor effect may be more pronounced in rabbits. |

| Heart Rate | Not explicitly detailed in the provided abstract | Increased at higher doses nih.gov | Decreased at high doses nih.gov | The reflex bradycardia in response to increased blood pressure may be more prominent in rabbits. |

Effects on Smooth Muscle

(S)-Norfenefrine and other alpha-1 adrenergic agonists exert their effects on various smooth muscle tissues, leading to contraction.

In Dogs: Studies on isolated canine splenic and mesenteric arteries and veins have shown that norepinephrine induces smooth muscle contraction. nih.gov There are also qualitative differences in the adrenergic pharmacology of peripheral veins between dogs and humans. For instance, in canine saphenous veins, postjunctional beta-adrenoceptors are more responsive than prejunctional ones, leading to a depression of the contractile response to sympathetic nerve stimulation by beta-adrenergic agonists. nih.gov

In Rabbits: In the rabbit proximal urethra, norepinephrine-induced contraction is mediated by alpha-1 adrenoceptors. nih.gov Similarly, norepinephrine induces oscillatory contractions in rings of small rabbit mesenteric arteries. nih.gov Furthermore, prolonged exposure to norepinephrine can lead to a decrease in the density of alpha-1 adrenergic receptors in rabbit aortic smooth muscle cells. nih.gov

Cross-Species Analysis Summary

The preclinical pharmacological profile of (S)-Norfenefrine, inferred from its mechanism of action and studies on related compounds, demonstrates significant variability across different animal species. The rat appears to have a cardiovascular system that is highly responsive to alpha-1 adrenergic stimulation in terms of inotropic effects, likely due to a higher density of myocardial alpha-1 receptors. In contrast, the pressor response in dogs is also heavily reliant on an increase in cardiac output. The rabbit, on the other hand, demonstrates a significant pressor response that is not accompanied by an increase in cardiac output, suggesting a more dominant role for peripheral vasoconstriction.

These species-specific differences underscore the importance of careful selection of animal models in preclinical studies and the cautious extrapolation of findings to other species, including humans. The variations in adrenergic receptor pharmacology and the resulting physiological responses highlight the complex interplay between a drug's mechanism of action and the unique biological context of the test system.

Future Directions and Emerging Research Opportunities for S Norfenefrine

Innovations in Stereoselective Synthesis for Enhanced Purity and Scalability

The synthesis of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development, as different enantiomers of a chiral drug can have varied pharmacological and toxicological profiles. mdpi.comnih.gov The regulatory landscape increasingly favors single-enantiomer drugs, compelling innovation in stereoselective synthesis to produce compounds like (S)-Norfenefrine with high purity and efficiency. americanpharmaceuticalreview.com

Emerging strategies are moving beyond classical resolution techniques toward more sophisticated and sustainable methods. One promising avenue is the use of biocatalysis , which employs enzymes to perform highly specific chemical transformations. researchgate.net For instance, a two-step biocatalytic process has been designed for the synthesis of (1S)-nor(pseudo)ephedrine analogues, which are structurally related to norfenefrine (B1679915). unife.itresearchgate.net This process involves a carboligation step catalyzed by an (S)-selective enzyme followed by a transamination step using an amine transaminase (ATA), achieving good yields and high stereoselectivity. unife.it Such enzymatic methods offer the advantage of operating under mild conditions and reducing the need for expensive and often toxic heavy metal catalysts commonly used in conventional asymmetric synthesis. researchgate.net

Another significant innovation is the application of continuous flow chemistry . rsc.org This technology enables multistep syntheses to be performed in a continuous, automated fashion, offering superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processing. rsc.org Continuous flow systems have been successfully used for the asymmetric synthesis of other sympathomimetic amines, demonstrating the potential for producing (S)-Norfenefrine with high purity and throughput. rsc.org For example, a recent method for synthesizing norfenefrine involved the hydroxyamination of 3-vinylphenol (B127234) using an iron porphyrin catalyst, achieving a high yield and highlighting a more sustainable route from renewable resources. rsc.org

These advanced synthetic methodologies represent a shift towards greener and more efficient chemical production, which is crucial for making enantiopure drugs like (S)-Norfenefrine more accessible and economically viable.

| Synthetic Innovation | Core Principle | Advantages for (S)-Norfenefrine Synthesis | Relevant Research Finding |

| Biocatalysis | Use of enzymes (e.g., transaminases) for stereospecific reactions. | High enantiomeric and diastereomeric excess, mild reaction conditions, reduced environmental impact. | A two-step biocatalytic cascade using an oxidoreductase and an amine transaminase has been developed for related (1S)-vicinal amino alcohols. researchgate.netunife.it |

| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch. | Enhanced scalability, improved safety, precise process control, potential for automation. | Successfully applied to the multistep asymmetric synthesis of sympathomimetic amines like norephedrine (B3415761) and metaraminol. rsc.org |

| Novel Catalysis | Development of new catalysts, such as iron-based systems, for key reactions. | Use of more abundant and less toxic metals, potential for new reaction pathways. | Hydroxyamination of 3-vinylphenol with an iron porphyrin catalyst affords norfenefrine in over 70% yield. rsc.org |

Development of Advanced Spectroscopic and Imaging Modalities for Real-time Mechanistic Elucidation

A deep understanding of a drug's mechanism of action at a molecular level is critical. For (S)-Norfenefrine, this involves elucidating its precise interactions with adrenergic receptors and downstream signaling pathways in real-time. Advanced spectroscopic and imaging techniques are pivotal in achieving this goal.

Advanced Chromatographic and Spectrometric Techniques are essential for the analysis and purification of chiral compounds. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for separating enantiomers and assessing enantiomeric purity. mdpi.comnih.govamericanpharmaceuticalreview.com The coupling of liquid chromatography with mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity for analyzing chiral drugs, even in complex biological samples. chiralpedia.com Furthermore, supercritical fluid chromatography (SFC) is emerging as a powerful orthogonal technique, particularly for separating highly polar analytes like norfenefrine and its metabolites that are challenging to retain on conventional HPLC columns. researchgate.net For structural confirmation and characterization, techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable. researchgate.netlabmanager.com

| Analytical Technique | Application for (S)-Norfenefrine | Key Advantages |

| Chiral HPLC | Separation of (S)- and (R)-norfenefrine; enantiomeric purity assessment. | High resolution, reliability, and established methodology. mdpi.comwikipedia.org |

| LC-MS/MS | Quantification in biological matrices; metabolite identification. | High sensitivity and selectivity, reduced interference. chiralpedia.com |

| Supercritical Fluid Chromatography (SFC) | Orthogonal separation of polar analytes like norfenefrine and its metabolites. | Good retention for polar compounds, reduced solvent consumption. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination for structural confirmation. | High accuracy (mass error < 10 ppm) confirms compound identity. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure elucidation. | Provides comprehensive structural information and allows for "fingerprinting." labmanager.com |

Beyond static analysis, Molecular Imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) hold the potential for real-time mechanistic studies in vivo. By labeling (S)-Norfenefrine or a suitable analogue with a radionuclide, it would be possible to visualize its distribution, binding to norepinephrine (B1679862) transporters (NET), and receptor occupancy in different tissues and organs, including the brain and heart. researchgate.net Such studies could provide invaluable data on its pharmacokinetics and pharmacodynamics non-invasively, bridging the gap between preclinical models and clinical application. researchgate.net

Integration of Systems Biology and Multi-Omics Approaches for Comprehensive Understanding

To fully grasp the biological impact of (S)-Norfenefrine, research is moving beyond single-target interactions to a more holistic, systems-level view. researchgate.netSystems biology integrates computational and mathematical modeling with experimental data to understand the complex networks of genes, proteins, and metabolites that are affected by a drug. researchgate.netnih.gov This approach can help predict system-wide effects, identify potential off-target interactions, and uncover novel therapeutic mechanisms. drugtargetreview.com

The engine of systems biology is multi-omics , which involves the large-scale analysis of different types of biological molecules. frontiersin.org

Transcriptomics (RNA-seq): Can reveal how (S)-Norfenefrine alters gene expression in target cells or tissues. This could identify entire pathways, such as those related to inflammation or metabolism, that are modulated by its adrenergic activity.

Proteomics: Provides a snapshot of the proteins present in a system, allowing researchers to see how (S)-Norfenefrine affects the abundance and post-translational modifications of receptors, signaling proteins, and enzymes. frontiersin.org

Metabolomics: Analyzes the small-molecule metabolites in a biological sample. For (S)-Norfenefrine, this could elucidate its influence on energy metabolism, lipid profiles, and the production of other signaling molecules. mdpi.com

By integrating these multi-omics datasets, researchers can construct comprehensive models of the cellular response to (S)-Norfenefrine. mdpi.comfrontiersin.org For example, combining transcriptomic and proteomic data from cardiac cells treated with (S)-Norfenefrine could reveal a detailed network of interactions, from receptor binding to changes in gene expression that ultimately govern the cardiac response. This integrated approach is crucial for understanding the full spectrum of its effects and for identifying potential biomarkers of response. nih.gov

Exploration of Bioengineering and Synthetic Biology for Sustainable (S)-Norfenefrine Production and Novel Analogue Discovery

The fields of bioengineering and synthetic biology offer transformative opportunities for the production of complex molecules like (S)-Norfenefrine and for the creation of novel compounds with improved properties. jhu.eduspringerprofessional.de

Sustainable Production through bioengineering aims to replace traditional chemical synthesis with microbial fermentation or enzymatic processes. aiche.org This involves engineering the metabolic pathways of microorganisms, such as E. coli or yeast, to convert simple, renewable feedstocks (like glucose) into (S)-Norfenefrine. researchgate.net This approach, often termed "cellular factories," can lead to more sustainable and cost-effective manufacturing processes. aiche.org Biocatalytic routes, as mentioned earlier, are a key component of this strategy, using isolated enzymes or whole-cell systems to perform critical stereoselective steps. unife.itresearchgate.net

Novel Analogue Discovery is another exciting frontier, driven by synthetic biology . Synthetic biology applies engineering principles to the design and construction of new biological parts, devices, and systems. nih.gov By engineering enzymatic assembly lines, such as non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), scientists can create libraries of new molecules based on the (S)-Norfenefrine scaffold. nih.gov This "mix and match" approach allows for the systematic modification of the molecule's structure to explore structure-activity relationships. The goal is to generate analogues with enhanced potency, greater receptor selectivity, or improved pharmacokinetic profiles. nih.govuio.no These engineered pathways can produce new-to-nature compounds at an industrial scale, providing a rich source of leads for next-generation therapeutics. nih.gov

Q & A

Q. What are the key methodological considerations for synthesizing and characterizing (S)-Norfenefrine in preclinical studies?

- Answer : (S)-Norfenefrine synthesis requires chiral resolution or asymmetric synthesis to ensure stereochemical purity. Characterization should include:

- HPLC with chiral columns to verify enantiomeric excess .

- Mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular structure .

- Melting point determination and polarimetry to validate physicochemical properties .

- Documentation of synthesis protocols must align with reproducibility standards (e.g., IUPAC guidelines) .

Q. How can researchers validate the purity and stability of (S)-Norfenefrine in experimental formulations?

- Answer : Use a combination of:

- Accelerated stability testing under varying pH, temperature, and light conditions .

- UV-Vis spectroscopy to detect degradation products .

- High-performance liquid chromatography (HPLC) for batch-to-batch consistency analysis .

- Reference standards from authoritative databases (e.g., PubChem, DrugBank) to cross-validate results .

Q. What analytical techniques are recommended for quantifying (S)-Norfenefrine in biological matrices?

- Answer :

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity in plasma or tissue samples .

- Gas chromatography (GC) for volatile derivatives, validated against internal standards (e.g., deuterated analogs) .

- Bioluminescence assays to measure adrenergic activity in vitro (e.g., cAMP response in cell lines) .

Advanced Research Questions

Q. How do stereoselective differences between (S)- and (R)-Norfenefrine isomers influence α-adrenergic receptor binding and functional outcomes?

- Answer :

- Conduct radioligand binding assays using transfected HEK-293 cells expressing human α1/α2-adrenergic receptors to compare affinity (Kd) and efficacy (EC50) .